3-Bromo-2-(diethoxymethyl)thiophene
Overview
Description
3-Bromo-2-(diethoxymethyl)thiophene, commonly referred to as BDM-T, is an organosulfur compound with a wide range of applications in both scientific research and industry. BDM-T has been studied for its potential as an anti-cancer agent, a fuel additive, and a reagent for organic synthesis. In addition, it has been used in the synthesis of other compounds, such as polymers, dyes, and pharmaceuticals.
Scientific Research Applications
Tuning Optical Properties in Polythiophenes : Postfunctionalization of poly(3-hexylthiophene) (P3HT) has been used to study electronic and steric effects of various functional groups, including bromo groups, on the optical properties of polythiophenes. This research indicates potential applications in optoelectronics and photonics (Li, Vamvounis, & Holdcroft, 2002).
Electrochemical Synthesis for Device Application : Functionalized thiophene derivatives like 3-bromo-4-methoxythiophene have been successfully polymerized, exhibiting unique electrochemical and spectroelectrochemical properties. This research suggests applications in electrochromic devices and organic electronics (Cihaner & Önal, 2007).
Synthesis of Benzo[b]Thiophenes : Research has demonstrated the synthesis of 3-substituted benzo[b]thiophenes from α-substituted 2-bromo-β-methoxystyrenes, potentially useful in organic synthesis and materials science (Kobayashi, Nakai, Fukamachi, & Konishi, 2010).
Study of Sulfides in Thiophene Series : Research on sulfides in the thiophene series, including bromo-substituted variants, has implications for chemical synthesis and the development of new organic compounds (Gol'dfarb, Kalik, & Zav’yalova, 1983).
Autopolymerization Analysis : Studies on the autopolymerization of bromo-alkoxythiophene derivatives like 2-bromo-3-methoxythiophene provide insights into polymerization mechanisms and the design of new polymer materials (Nishimura et al., 2020).
Synthesis of Oligothiophenes : Research on the regioselective synthesis of thiophene oligomers has implications for the development of organic dye molecules for photovoltaic cells (Tanaka et al., 2011).
Photostabilizers for Poly(vinyl chloride) : New thiophene derivatives have been synthesized and used as photostabilizers, reducing the photodegradation of poly(vinyl chloride) films. This has potential applications in material science and polymer chemistry (Balakit et al., 2015).
Dehydrobrominative Polycondensation : The dehydrobrominative polycondensation of bromo-thiophene derivatives like 2-bromo-3-hexylthiophene for the synthesis of regioregular polythiophenes has applications in organic electronics (Tamba et al., 2012).
properties
IUPAC Name |
3-bromo-2-(diethoxymethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)8-7(10)5-6-13-8/h5-6,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTDBERHEOAJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=C(C=CS1)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427443 | |
Record name | 3-bromo-2-(diethoxymethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(diethoxymethyl)thiophene | |
CAS RN |
34042-95-0 | |
Record name | 3-bromo-2-(diethoxymethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.